Cas no 2743442-69-3 (5-Azaspiro[2.5]octan-8-one; trifluoroacetic acid)
5-Azaspiro[2.5]octan-8-one; trifluoroacetic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-37269334
- 2743442-69-3
- 5-azaspiro[2.5]octan-8-one; trifluoroacetic acid
- 5-Azaspiro[2.5]octan-8-one; trifluoroacetic acid
-
- Inchi: 1S/C7H11NO.C2HF3O2/c9-6-1-4-8-5-7(6)2-3-7;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7)
- InChI Key: FDKXCWMQQVSOBM-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.O=C1CCNCC21CC2
Computed Properties
- Exact Mass: 239.07692773g/mol
- Monoisotopic Mass: 239.07692773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
5-Azaspiro[2.5]octan-8-one; trifluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37269334-0.05g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 0.05g |
$278.0 | 2025-03-18 | |
| Enamine | EN300-37269334-0.1g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 0.1g |
$416.0 | 2025-03-18 | |
| Enamine | EN300-37269334-0.25g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 0.25g |
$594.0 | 2025-03-18 | |
| Enamine | EN300-37269334-0.5g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 0.5g |
$936.0 | 2025-03-18 | |
| Enamine | EN300-37269334-1.0g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 1.0g |
$1200.0 | 2025-03-18 | |
| Enamine | EN300-37269334-2.5g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 2.5g |
$2351.0 | 2025-03-18 | |
| Enamine | EN300-37269334-5.0g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 5.0g |
$3479.0 | 2025-03-18 | |
| Enamine | EN300-37269334-10.0g |
5-azaspiro[2.5]octan-8-one, trifluoroacetic acid |
2743442-69-3 | 95.0% | 10.0g |
$5159.0 | 2025-03-18 |
5-Azaspiro[2.5]octan-8-one; trifluoroacetic acid Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5-Azaspiro[2.5]octan-8-one; trifluoroacetic acid
The Comprehensive Overview of 5-Azaspiro[2.5]octan-8-one and Trifluoroacetic Acid
5-Azaspiro[2.5]octan-8-one is a unique organic compound with the CAS number 2743442-69-3, known for its distinctive spirocyclic structure and potential applications in various fields of chemistry. This compound has garnered significant attention in recent years due to its versatile properties and promising roles in drug discovery, material science, and catalysis. The compound's structure, comprising a spiro ring system with an azaspiro moiety, makes it a valuable building block in organic synthesis.
The synthesis of 5-Azaspiro[2.5]octan-8-one involves a series of carefully designed reactions that exploit the reactivity of nitrogen-containing heterocycles. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically enriched derivatives, which are crucial for exploring stereochemical effects in biological systems. For instance, researchers have utilized this compound as a chiral ligand in asymmetric catalysis, demonstrating its ability to induce high enantioselectivity in various transformations.
In the context of pharmaceutical research, 5-Azaspiro[2.5]octan-8-one has been employed as a scaffold for designing bioactive molecules targeting diverse therapeutic areas. A notable example is its application in the development of kinase inhibitors, where the spirocyclic structure provides an ideal platform for modulating protein-ligand interactions. Recent studies have highlighted its potential as a lead compound for anti-cancer drug development, particularly in inhibiting key enzymes involved in cell proliferation and survival.
Trifluoroacetic acid (TFA), another critical component often associated with this compound, plays a pivotal role in facilitating various chemical transformations. TFA is widely used as a catalyst or reagent in organic synthesis due to its strong acidity and ability to activate carbonyl groups. In the case of 5-Azaspiro[2.5]octan-8-one, TFA has been instrumental in enabling efficient cyclization reactions and enhancing the reactivity of nitrogen atoms within the spiro system.
The combination of 5-Azaspiro[2.5]octan-8-one and TFA has opened new avenues for exploring complex molecular architectures. For instance, researchers have employed this combination to synthesize macrocyclic compounds with unprecedented ring sizes and topologies. These advancements are not only pushing the boundaries of synthetic chemistry but also paving the way for innovative materials with tailored properties.
In terms of applications beyond traditional chemistry, recent studies have explored the use of 5-Azaspiro[2.5]octan-8-one-based materials in energy storage devices such as supercapacitors and batteries. The compound's ability to form stable coordination networks with metal ions has shown promise in enhancing the performance and durability of these devices.
The environmental impact of synthesizing and utilizing these compounds has also come under scrutiny. Researchers are increasingly focusing on developing sustainable methods for producing 5-Azaspiro[2.5]octan-8-one, including the use of renewable feedstocks and green solvents. Additionally, efforts are being made to minimize waste generation during synthesis by implementing catalytic processes that achieve high atom economy.
In conclusion, both 5-Azaspiro[2.5]octan-8-one and TFA represent cutting-edge tools in modern chemistry with vast potential across multiple disciplines. As research continues to uncover their full capabilities, these compounds are expected to play an even more significant role in advancing scientific knowledge and technological innovation.
2743442-69-3 (5-Azaspiro[2.5]octan-8-one; trifluoroacetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)